molecular formula C7H7Br2NO B13148131 4-(Aminomethyl)-3,5-dibromophenol

4-(Aminomethyl)-3,5-dibromophenol

Cat. No.: B13148131
M. Wt: 280.94 g/mol
InChI Key: SCHXLQWFKIJXGK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,5-dibromophenol is a brominated phenolic compound characterized by a phenol core substituted with two bromine atoms at the 3- and 5-positions and an aminomethyl group (–CH2NH2) at the 4-position.

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

4-(aminomethyl)-3,5-dibromophenol

InChI

InChI=1S/C7H7Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H,3,10H2

InChI Key

SCHXLQWFKIJXGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CN)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dibromophenol with formaldehyde and ammonia under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 4-(Aminomethyl)-3,5-dibromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,5-dibromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

4-(Aminomethyl)-3,5-dibromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,5-dibromophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 4-(Aminomethyl)-3,5-dibromophenol, differing primarily in substituents or functional groups:

Compound Substituents Key Structural Differences
4-Chloro-3,5-dimethylphenol –Cl (4-position), –CH3 (3,5-positions) Chlorine instead of bromine; methyl instead of aminomethyl
4-Bromo-3,5-dimethylphenol –Br (4-position), –CH3 (3,5-positions) Bromine at 4-position; lacks aminomethyl group
(4-Amino-3,5-dibromophenyl)methanol –NH2 (4-position), –CH2OH (side chain) Methanol side chain instead of aminomethyl
3,5-Dibromo-4-aminophenethyl Alcohol –NH2 (4-position), –CH2CH2OH (side chain) Ethanol side chain; additional bromine
2,4-Dibromophenol –Br (2,4-positions) No aminomethyl group; bromine at 2-position

Physicochemical Properties

Key properties of this compound and analogs are compared below. Missing data for the target compound are inferred from related structures:

Property This compound 4-Chloro-3,5-dimethylphenol 4-Bromo-3,5-dimethylphenol (4-Amino-3,5-dibromophenyl)methanol
Molecular Formula C7H7Br2NO (inferred) C8H9ClO C8H9BrO C7H7Br2NO
Molecular Weight (g/mol) ~281 (estimated) 156.6 201.06 280.95
Melting Point Not reported 114–116°C Not explicitly reported Not reported
Solubility Likely polar solvents (due to –NH2) Soluble in ethanol, ether Similar to 4-chloro analog Ethanol-soluble (synthesis solvent)
LogP ~2.8 (estimated) ~3.0 (estimated) ~3.2 (estimated) 2.87

Notes:

  • The aminomethyl group in this compound likely enhances solubility in polar solvents compared to methyl or halogen-only analogs.
  • Bromine substituents increase molecular weight and may elevate LogP values compared to chlorine analogs .

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